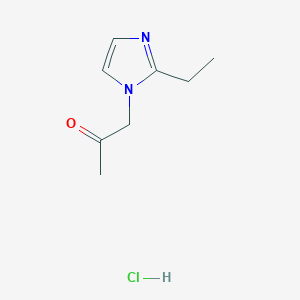

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

Description

BenchChem offers high-quality 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-ethylimidazol-1-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-3-8-9-4-5-10(8)6-7(2)11;/h4-5H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWLGVVOYMNISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone Hydrochloride

Foreword: A Predictive and Methodological Approach

To the researchers, scientists, and drug development professionals exploring the potential of novel imidazole derivatives, this guide serves as a comprehensive technical resource on the physicochemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride (Structure 1). As this compound is a novel chemical entity, publicly available experimental data is scarce. Therefore, this document adopts a dual approach rooted in scientific expertise:

-

Predictive Analysis: We will systematically deconstruct the molecule into its core components—the 2-ethylimidazole ring, the N-acetonyl substituent, and the hydrochloride salt—to forecast its key physical and chemical properties. This analysis is grounded in established chemical principles and data from closely related analogues.

-

Methodological Guidance: We will provide detailed, field-proven experimental protocols for determining these properties. This guide explains not just the steps, but the causality behind experimental choices, empowering researchers to validate these predictions in their own laboratories.

This document is structured to be a self-validating system, providing both a robust theoretical framework and the practical tools for its empirical confirmation.

Molecular Structure and Synthesis Overview

Chemical Identity

-

IUPAC Name: 1-(2-ethyl-1H-imidazol-1-yl)propan-2-one hydrochloride

-

Molecular Formula: C₈H₁₃ClN₂O

-

Molecular Weight: 188.65 g/mol

-

CAS Number: Not assigned.

The structure features a 1,2-disubstituted imidazole ring. The nitrogen at position 1 (N-1) is alkylated with an acetone group, and the carbon at position 2 (C-2) bears an ethyl group. The hydrochloride salt is formed by the protonation of the sp²-hybridized nitrogen at position 3 (N-3), which is the most basic site on the imidazole ring[1][2].

Rationale for Synthesis

The synthesis of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride involves two primary transformations: N-alkylation of the imidazole ring followed by salt formation.

-

N-Alkylation: The nucleophilic N-1 of 2-ethylimidazole attacks an electrophilic three-carbon synthon, typically 1-chloroacetone (chloroacetone). This reaction is a standard Sₙ2 substitution. The choice of a strong base (like sodium hydride) or a milder base (like potassium carbonate) with an appropriate solvent (like THF or DMF) is critical. The use of a base deprotonates the N-1 proton of 2-ethylimidazole, creating a more potent imidazolide anion, which significantly accelerates the rate of alkylation[3][4][5].

-

Hydrochloride Salt Formation: The resulting free base, 1-(2-ethyl-1H-imidazol-1-yl)acetone, is then treated with hydrochloric acid (typically dissolved in a non-aqueous solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt. This process is standard for improving the crystallinity, stability, and aqueous solubility of basic pharmaceutical compounds.

Predicted Physical Properties and Determination Protocols

This section outlines the anticipated physical characteristics of the target compound and provides detailed protocols for their experimental verification.

Physical State and Appearance

-

Prediction: Expected to be a white to off-white crystalline solid at room temperature. The hydrochloride salt form enhances crystallinity compared to the likely oily or low-melting solid nature of the free base.

-

Rationale: Small organic hydrochloride salts are typically crystalline solids due to the strong ionic interactions in the crystal lattice. The parent compound, 2-ethylimidazole, is a white to slightly yellow crystalline solid[6].

Melting Point

-

Prediction: A relatively sharp melting point, likely in the range of 140-180 °C.

-

Rationale: The parent 2-ethylimidazole has a melting point of 78-81 °C[6]. The addition of the N-acetonyl group and, more significantly, the formation of an ionic hydrochloride salt will substantially increase the intermolecular forces (ionic interactions, hydrogen bonding), leading to a higher melting point. Impurities will lead to a depression and broadening of the melting point range, making this a key indicator of purity.

This protocol adheres to standard pharmacopeial methods for melting point determination.

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity[7].

-

Place a small amount of the crystalline solid onto a watch glass and crush it into a fine powder using a spatula.

-

Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder until a small amount enters the tube[8].

-

Compact the sample by tapping the sealed end of the tube gently on a hard surface or by dropping it down a long glass tube. The final packed sample height should be 2-3 mm for an accurate reading[7][8].

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slow rate (1-2 °C/min) when approaching the expected melting point.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1 - T2. A pure sample should have a narrow range (0.5-1.0 °C).

-

Solubility

-

Prediction:

-

High solubility in water: The hydrochloride salt form is ionic, which should confer high aqueous solubility. Imidazole and its simple salts are known to be highly soluble in water[1][9][10][11].

-

Solubility in polar protic solvents: Good solubility is expected in solvents like methanol and ethanol.

-

Low solubility in nonpolar solvents: Poor solubility is expected in solvents like hexanes, toluene, and diethyl ether.

-

-

Rationale: "Like dissolves like." The ionic and polar nature of the hydrochloride salt favors interaction with polar solvents. The parent 2-ethylimidazole is already soluble in water (617 g/L at 20°C)[6]. Salt formation drastically increases polarity and aqueous solubility.

This protocol is a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient (API).

-

Preparation:

-

Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, dichloromethane).

-

Add an excess amount of the compound to each vial, ensuring that solid material remains undissolved. This confirms that saturation is achieved.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is crucial to remove all undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the compound in the diluted sample against a standard curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.

-

Predicted Chemical Properties and Determination Protocols

This section details the expected chemical behavior of the compound, focusing on its acid-base properties.

Acidity / Basicity (pKa)

-

Prediction: The pKa of the conjugate acid (the imidazolium ion) is expected to be in the range of 7.5 - 8.5.

-

Rationale: The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0[1]. Alkyl groups, such as the ethyl group at the C-2 position, are weak electron-donating groups. This electron-donating effect slightly increases the electron density on the ring nitrogens, making them more basic. Therefore, the pKa of 2-ethylimidazole is expected to be higher than that of imidazole. Indeed, the pKa of 2-methylimidazole is ~7.85, and a similar value is anticipated for 2-ethylimidazole. The N-acetonyl group is weakly electron-withdrawing and will have a minor counteracting effect, but the dominant influence will be the 2-ethyl group.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[12][13][14].

-

System Setup:

-

Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0)[12].

-

Use a temperature-controlled titration vessel, maintaining a constant temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Accurately weigh a precise amount of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added[12].

-

-

Titration:

-

Place the solution in the titration vessel and immerse the calibrated pH electrode and the tip of a calibrated burette.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point of the first derivative, d(pH)/dV).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the flattest region of the buffer zone on the curve.

-

Predicted Spectroscopic Properties and Analytical Protocols

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Predicted ¹H NMR Signals (in D₂O, referenced to residual HDO at ~4.79 ppm):

-

~7.3-7.5 ppm (2H, two overlapping doublets): Protons on the imidazole ring (H-4 and H-5). Protonation at N-3 will shift these downfield compared to the free base.

-

~5.0 ppm (2H, singlet): Methylene protons (-CH₂-) of the acetone group. The adjacent carbonyl and positively charged imidazolium ring will cause a significant downfield shift.

-

~3.0 ppm (2H, quartet): Methylene protons (-CH₂-) of the ethyl group.

-

~2.3 ppm (3H, singlet): Methyl protons (-CH₃) of the acetone group.

-

~1.3 ppm (3H, triplet): Methyl protons (-CH₃) of the ethyl group.

-

-

Predicted ¹³C NMR Signals (in D₂O):

-

~208-212 ppm: Carbonyl carbon (C=O).

-

~148-152 ppm: C-2 of the imidazole ring (bearing the ethyl group).

-

~120-125 ppm: C-4 and C-5 of the imidazole ring.

-

~55-60 ppm: Methylene carbon of the acetone group.

-

~28-32 ppm: Methyl carbon of the acetone group.

-

~20-24 ppm: Methylene carbon of the ethyl group.

-

~10-14 ppm: Methyl carbon of the ethyl group.

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O for solubility, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (D1) of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This involves applying a broadband decoupling sequence to collapse ¹³C-¹H couplings into single lines, simplifying the spectrum and improving sensitivity[15].

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak[16].

Infrared (IR) Spectroscopy

-

Prediction:

-

~3100-3000 cm⁻¹: C-H stretching from the aromatic imidazole ring and the aliphatic groups.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretching.

-

~2700-2400 cm⁻¹ (broad): N-H stretch from the protonated imidazolium cation (R₃N⁺-H). This is a characteristic broad absorption for amine salts.

-

~1715-1725 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (ketone) stretch. This is a key diagnostic peak.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.

-

ATR-FTIR is a rapid and powerful technique that requires minimal sample preparation[17][18][19].

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Prediction (using Electrospray Ionization, ESI+):

-

The primary ion observed will be the molecular cation (the free base), [M+H]⁺, corresponding to the loss of the Cl⁻ counter-ion and protonation.

-

Expected m/z: 153.1077 (for C₈H₁₃N₂O⁺).

-

Key Fragmentation Pathways: The molecular ion may undergo fragmentation. Common pathways for related structures include alpha-cleavage next to the carbonyl group or cleavage of the bond between the methylene bridge and the imidazole ring[20][21].

-

Loss of the acetyl group (CH₃CO•) leading to a fragment.

-

Cleavage to form the 2-ethyl-1-methylimidazolium cation.

-

-

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile/water mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to confirm the elemental composition from the exact mass.

Summary of Predicted Properties

| Property | Predicted Value / Characteristic | Rationale / Key Structural Contributor |

| Physical State | White / off-white crystalline solid | Ionic hydrochloride salt lattice |

| Melting Point | 140 - 180 °C | Strong intermolecular ionic forces |

| Solubility | High in Water, Methanol; Low in Hexane | Polar, ionic nature of the hydrochloride salt |

| pKa (conjugate acid) | 7.5 - 8.5 | Basicity of the imidazole N-3, enhanced by C-2 ethyl group |

| ¹H NMR | Key signals: Imidazole H (~7.4 ppm), N-CH₂ (~5.0 ppm) | Deshielding by carbonyl and cationic ring |

| ¹³C NMR | Key signals: C=O (~210 ppm), Imidazole C-2 (~150 ppm) | Standard chemical shifts for functional groups |

| IR Spectroscopy | Key peaks: C=O (~1720 cm⁻¹), N⁺-H (broad, ~2600 cm⁻¹) | Characteristic vibrations of ketone and amine salt |

| Mass Spectrometry | [M+H]⁺ at m/z 153.1077 (as free base) | ESI+ ionization of the N-3 position |

Conclusion for the Research Professional

This guide provides a robust, scientifically-grounded framework for understanding the physicochemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride. While direct experimental data is not yet in the public domain, the predictions herein are based on the established behavior of its constituent chemical motifs and closely related compounds. The true value of this document lies in the detailed, actionable protocols provided. These methodologies are designed to be directly implemented in a research and development setting, enabling scientists to efficiently and accurately characterize this novel compound. By bridging predictive chemistry with practical analytical science, this guide aims to accelerate the exploration and potential application of this and other promising imidazole derivatives.

References

-

ChemBK. (n.d.). Imidazole. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChem. (n.d.). 2-Ethylimidazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

ScienceDirect. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4). Retrieved from [Link]

-

Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

ACS Publications. (n.d.). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-ethyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). pKa of imidazoles. Retrieved from [Link]

-

ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 2-ethyl-. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

Korean Chemical Society. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]

-

PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. 2-Ethylimidazole | 1072-62-4 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. chembk.com [chembk.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. mt.com [mt.com]

- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 19. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to 1-(2-ethyl-1H-imidazol-1-yl)acetone Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride (CAS Number: 1158291-39-4), a heterocyclic compound of interest in medicinal chemistry. While specific literature on this molecule is nascent, this document synthesizes established knowledge of imidazole chemistry and pharmacology to present its core characteristics, a plausible synthetic route, and its putative applications in drug discovery. The imidazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including but not limited to anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] This guide serves as a foundational resource for researchers initiating studies on this compound, offering both theoretical grounding and practical insights.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine, purines in DNA, and several approved pharmaceuticals.[1] The unique electronic properties of the imidazole ring, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes make it a privileged scaffold in drug design.[5]

Derivatives of imidazole have been extensively explored and have yielded compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][4] The diverse biological profiles of imidazole-containing compounds underscore the potential of novel derivatives like 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride in the development of new therapeutic agents.

Physicochemical Properties and Structural Elucidation

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is the hydrochloride salt of the parent compound, 1-(2-ethyl-1H-imidazol-1-yl)acetone. The salt form generally confers improved solubility and stability, which is advantageous for pharmaceutical development.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1158291-39-4 | Internal Data |

| Molecular Formula | C₈H₁₂N₂O · HCl | Internal Data |

| Molecular Weight | 188.65 g/mol | Internal Data |

| Appearance | White to off-white solid (predicted) | Internal Data |

| Solubility | Soluble in water and polar organic solvents (predicted) | Internal Data |

Structural Formula:

Caption: Chemical structure of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the N-alkylation of 2-ethyl-1H-imidazole followed by salt formation.

Caption: Proposed synthetic workflow for 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for similar reactions.[7][8] Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve the best yield and purity.

Step 1: Synthesis of 1-(2-ethyl-1H-imidazol-1-yl)acetone

-

Reaction Setup: To a solution of 2-ethyl-1H-imidazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this suspension, add chloroacetone (1.1 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-ethyl-1H-imidazol-1-yl)acetone.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1-(2-ethyl-1H-imidazol-1-yl)acetone in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

Potential Applications in Drug Discovery

Based on the extensive research into the biological activities of imidazole derivatives, 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride can be considered a promising candidate for screening in various therapeutic areas.

Anticancer Activity

Many imidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.[5] The presence of the imidazole core in the target molecule suggests its potential as a scaffold for the development of novel anticancer agents.

Antimicrobial and Antifungal Activity

The imidazole moiety is a key component of several clinically used antifungal drugs (e.g., ketoconazole, miconazole). These compounds often act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is plausible that 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride could exhibit antifungal or antibacterial properties.[9][10]

Anti-inflammatory and Analgesic Properties

Certain imidazole derivatives have been reported to possess anti-inflammatory and analgesic effects.[11] This suggests that the title compound could be a candidate for investigation in inflammatory and pain-related disorders.

Future Directions and Conclusion

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride represents an under-explored molecule with significant potential in medicinal chemistry. The synthetic route outlined in this guide provides a practical starting point for its preparation. The diverse biological activities associated with the imidazole scaffold strongly warrant the investigation of this compound in a variety of pharmacological assays.

Future research should focus on:

-

Optimized Synthesis: Development of a high-yielding and scalable synthetic process.

-

In-depth Biological Evaluation: Comprehensive screening for anticancer, antimicrobial, anti-inflammatory, and other potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for desired biological activity.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which the compound exerts its biological effects.

References

- WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents.

-

One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Publishing. Available at: [Link]

-

World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. Available at: [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. Available at: [Link]

-

Review of pharmacological effects of imidazole derivatives. Available at: [Link]

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available at: [Link]

-

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. Available at: [Link]

-

1-(1H-imidazol-1-yl)acetone | C6H8N2O | CID 14617233 - PubChem. Available at: [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. Available at: [Link]

- WO2018216822A1 - Novel imidazole derivatives - Google Patents.

-

Routes of synthesis and biological significances of Imidazole derivatives: Review. Available at: [Link]

-

Alkenylimidazoles: methods of synthesis and chemical properties. Available at: [Link]

-

View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. Available at: [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

-

Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC. Available at: [Link]

-

(PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. Available at: [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides - ResearchGate. Available at: [Link]

- US20170362212A1 - Process for preparation of luliconazole - Google Patents.

- US4280957A - Imidazodiazepines and processes therefor - Google Patents.

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrar.org [ijrar.org]

- 5. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Potential Mechanism of Action of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for investigating the potential mechanism of action of the novel compound 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride. Leveraging the established pharmacological profiles of imidazole-based compounds, we will outline a strategic, multi-tiered experimental approach to identify and characterize its biological targets and signaling pathways.

I. Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring is a five-membered heterocyclic moiety that is a cornerstone in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its status as a "privileged structure."[1][2][3] The unique electronic properties of the imidazole nucleus, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes, make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1][4]

Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5][6] A significant number of these compounds exert their effects through the inhibition of key enzymes, such as cytochrome P450, various kinases, and histone deacetylases.[7][8]

The compound of interest, 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride, possesses this key imidazole scaffold. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest a high probability of interaction with enzymatic targets. This guide, therefore, proposes a systematic approach to uncover its mechanism of action, with a primary hypothesis centered on kinase inhibition, a well-established activity for imidazole-containing molecules.[3][4][8]

II. Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The imidazole scaffold is a key feature in several approved kinase inhibitors.[3]

We hypothesize that 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride functions as a kinase inhibitor. The rationale for this hypothesis is grounded in the structural similarities of the compound to known kinase inhibitors and the established precedent for imidazole derivatives targeting the ATP-binding pocket of kinases.

To investigate this hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to first screen for general kinase inhibitory activity and then to identify the specific kinase(s) targeted, followed by a detailed characterization of the inhibitory mechanism.

Experimental Workflow for Investigating Kinase Inhibition

Caption: A multi-phase workflow for identifying and characterizing the kinase inhibitory activity of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride.

III. Detailed Experimental Protocols

Phase 1: Broad Spectrum Kinase Screening

Objective: To perform an unbiased screen of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride against a large panel of human kinases to identify potential targets.

Protocol: Broad-Panel Kinase Assay

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride in an appropriate solvent (e.g., DMSO). Perform serial dilutions to achieve the desired screening concentration (typically 1-10 µM).

-

Kinase Panel Selection: Utilize a commercially available kinase panel that covers a significant portion of the human kinome (e.g., >400 kinases).

-

Binding or Activity Assay: The specific assay format will depend on the platform used. A common approach is a competition binding assay where the test compound's ability to displace a known ligand from the kinase active site is measured.

-

Data Collection: Quantify the amount of bound ligand or kinase activity at the specified compound concentration.

-

Hit Identification: Identify kinases that show a significant reduction in signal (e.g., >50% inhibition) in the presence of the compound.

Phase 2: Hit Confirmation and Potency Determination

Objective: To confirm the initial hits from the broad-panel screen and to determine the potency (IC50) of the compound against these kinases.

Protocol: In Vitro IC50 Determination

-

Reagents: Obtain purified, active recombinant kinase enzymes for the confirmed hits.

-

Assay Setup: Use a suitable in vitro kinase assay platform such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific). These assays measure the enzymatic activity of the kinase.

-

Compound Titration: Prepare a dose-response curve by testing a range of concentrations of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride (e.g., from 1 nM to 100 µM).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description | Example Data Point |

| IC50 | The concentration of an inhibitor where the response is reduced by half. | 150 nM |

| Hill Slope | Describes the steepness of the dose-response curve. | 1.2 |

| R² | A measure of the goodness of fit of the curve. | 0.99 |

Phase 3: Mechanism of Action Studies

Objective: To elucidate the mode of inhibition and to confirm target engagement in a cellular context.

Protocol: Enzyme Kinetics

-

Assay Conditions: Set up the in vitro kinase assay with varying concentrations of both the compound and the kinase substrate (ATP).

-

Data Collection: Measure the initial reaction velocities at each combination of inhibitor and substrate concentrations.

-

Data Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol: Cellular Target Engagement

-

Cell Line Selection: Choose a cell line that expresses the target kinase at a sufficient level.

-

CETSA® (Cellular Thermal Shift Assay):

-

Treat intact cells with the compound or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Quantify the amount of soluble target kinase remaining at each temperature using Western blotting or ELISA.

-

A shift in the melting temperature of the kinase in the presence of the compound indicates target engagement.

-

-

Downstream Signaling Analysis:

-

Treat cells with the compound and stimulate the relevant signaling pathway.

-

Prepare cell lysates and perform Western blotting to detect the phosphorylation status of known downstream substrates of the target kinase.

-

A decrease in the phosphorylation of a downstream substrate provides further evidence of target inhibition in a cellular context.

-

IV. Alternative and Complementary Mechanistic Hypotheses

While kinase inhibition is a primary hypothesis, the versatile nature of the imidazole scaffold warrants consideration of other potential mechanisms.

-

Cytochrome P450 Inhibition: Many imidazole-containing drugs are known to inhibit cytochrome P450 enzymes.[7] This can be investigated using commercially available fluorescent or luminescent P450 inhibition assays.

-

Ion Channel Modulation: Some imidazole derivatives have been shown to modulate the activity of ion channels.[7] Electrophysiological techniques, such as patch-clamp, can be employed to screen for effects on a panel of ion channels.

-

Anticonvulsant Activity: Given that some imidazole derivatives exhibit anticonvulsant properties, potentially through modulation of sodium channels or NMDA receptors, in vivo models of seizures could be utilized for screening.[9]

Logical Flow for Investigating Alternative Mechanisms

Caption: A parallel screening approach to investigate multiple potential mechanisms of action for 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride.

V. Conclusion

The systematic and multi-faceted approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride. By starting with a broad, unbiased screen and progressively narrowing the focus to specific targets and pathways, researchers can efficiently and accurately characterize the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

VI. References

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. [Link]

-

Pharmacophore. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

-

National Center for Biotechnology Information. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

-

ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1H-imidazol-1-yl)acetone. [Link]

-

National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. [Link]

-

MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

-

ResearchGate. (2025). Two novel imidazole derivatives – Combined experimental and computational study. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. [Link]

-

Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

-

Innoscience Research. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

-

Molbank. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. ijsrtjournal.com [ijsrtjournal.com]

- 9. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Imidazole Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Imidazole Ring

The imidazole ring, a five-membered heterocyclic aromatic compound with two non-adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in essential biological molecules such as the amino acid histidine, purines in nucleic acids, and histamine underscores its fundamental role in biological systems.[1][2] This inherent biological relevance, coupled with its unique physicochemical properties, has established the imidazole scaffold as a "privileged structure" in drug design. The ring's ability to act as both a hydrogen bond donor and acceptor, its aromaticity, and its capacity to engage in π-π stacking and coordinate with metal ions in enzymes facilitate potent and specific interactions with a wide range of biological targets.[3] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating remarkable efficacy in treating a multitude of diseases, including fungal and bacterial infections, cancer, inflammatory disorders, viral diseases, and neurodegenerative conditions.[4][5] This guide provides a comprehensive technical overview of the major biological activities of imidazole compounds, delving into their mechanisms of action, key experimental evaluation protocols, and a summary of their therapeutic potential.

Antifungal Activity: Targeting Fungal Membrane Integrity

Imidazole-containing compounds represent a major class of antifungal agents. Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme.[6][7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The nitrogen atom at position 3 of the imidazole ring plays a critical role in the antifungal activity by binding to the heme iron atom in the active site of lanosterol 14α-demethylase, thereby competitively inhibiting the enzyme.[7] This targeted disruption of a pathway essential for fungi but not for mammals provides a degree of selective toxicity.

Caption: Mechanism of imidazole antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

-

Preparation of Antifungal Stock Solution: Dissolve the imidazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI 1640) to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[9]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solution with the culture medium to obtain a range of concentrations.

-

Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours. For some species like Cryptococcus, incubation may be extended to 72 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.[10]

Quantitative Data: MIC of Representative Imidazole Antifungals

| Imidazole Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Ketoconazole | Candida albicans | 0.03 - 16 | [11] |

| Miconazole | Candida albicans | ≤0.06 - >8 | [11] |

| Clotrimazole | Candida albicans | ≤0.03 - 16 | [11] |

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

The imidazole scaffold is a versatile pharmacophore in the development of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[2] These mechanisms include the inhibition of key signaling kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Kinase Inhibition

Many imidazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like growth, differentiation, and survival.[12] Dysregulation of kinase activity is a hallmark of many cancers. Imidazole-based compounds have been shown to target several important kinases:

-

Epidermal Growth Factor Receptor (EGFR): Imidazole derivatives can bind to the ATP-binding site of EGFR, inhibiting its downstream signaling pathways that promote cell proliferation and survival.[13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, imidazole compounds can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14]

-

p38 MAP Kinase: Inhibition of p38 MAP kinase can modulate inflammatory responses and induce apoptosis in cancer cells.[15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 11. reviberoammicol.com [reviberoammicol.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility Profiling of 1-(2-ethyl-1H-imidazol-1-yl)acetone Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride, a heterocyclic compound representative of imidazole derivatives used in modern drug discovery.[1] We will explore the theoretical underpinnings of solubility, present a robust, field-proven experimental protocol based on the equilibrium shake-flask method, and discuss the analytical quantification necessary for accurate data generation. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a comprehensive and reliable solubility profile for ionizable pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount factor. An API must dissolve in physiological fluids to be absorbed into systemic circulation.[] Therefore, a thorough understanding of a compound's solubility characteristics across different solvent systems and pH ranges is not merely a data-gathering exercise; it is a foundational pillar of pre-formulation science that informs everything from initial screening to final dosage form design.[3]

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a salt of a weakly basic parent compound. The imidazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities.[4][5] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of such basic compounds. However, the extent of this enhancement and its behavior in various organic and mixed-solvent systems—crucial for manufacturing and formulation processes—must be empirically determined.[6]

This guide will provide the necessary framework to perform this characterization, focusing on the generation of thermodynamic equilibrium solubility data, which represents the true saturation point of the solute in a solvent under specific conditions.[7]

Theoretical & Mechanistic Considerations

A scientifically sound investigation into solubility begins with understanding the forces at play. The solubility of a substance is fundamentally governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3]

For 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride, key factors include:

-

Ionization and pH-Dependence: As a hydrochloride salt of a weak base, the compound's solubility in aqueous media is highly dependent on pH. The imidazole ring contains a basic nitrogen atom that can be protonated. In its ionized (protonated) form, the molecule is significantly more polar and thus more soluble in polar solvents like water. The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of ionized to non-ionized species is described by the Henderson-Hasselbalch equation.

-

Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents (e.g., water, methanol, ethanol) are generally effective at solvating polar or charged molecules through dipole-dipole or ion-dipole interactions. Nonpolar solvents (e.g., hexane, toluene) are better suited for nonpolar solutes. The diverse functional groups in our target molecule—the ionic hydrochloride, the polar ketone, and the moderately polar imidazole ring—suggest a complex solubility profile.

-

Temperature: Solubility is an equilibrium constant, and its value is temperature-dependent.[3] For most solid solutes, solubility increases with temperature, although exceptions exist. All solubility determinations must be conducted under strict temperature control to ensure data consistency and relevance.[8]

The interplay of these factors dictates the choice of solvents for screening and provides a mechanistic basis for interpreting the experimental results.

Experimental Design: The Shake-Flask Method for Equilibrium Solubility

To ensure the generation of reliable and reproducible data, the shake-flask method is the gold standard for determining equilibrium solubility.[7][9] This method, recommended by international regulatory bodies like the ICH, involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[9][10]

The following workflow provides a self-validating system for this determination.

Figure 1: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride in a range of solvents at a controlled ambient temperature (25 °C).

Materials:

-

1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride (purity >99%)

-

Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate.

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter material compatibility with solvent)

-

Validated HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the API (e.g., ~20 mg, ensuring solid will remain after saturation) to a series of 2 mL glass vials.

-

Solvent Addition: Accurately pipette 1.0 mL of each selected solvent into the corresponding vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature of 25 °C ± 1 °C. Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached.[11] Using a longer duration, such as 48 hours, provides confidence that equilibrium has been achieved.[8]

-

Verification of Equilibrium: After the agitation period, visually inspect each vial to confirm that an excess of undissolved solid remains. This is a critical self-validating step; if all solid has dissolved, the experiment for that solvent is invalid and must be repeated with more API.

-

Sampling and Filtration: Remove vials from the shaker and allow them to stand for 30 minutes to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane before collecting the clear filtrate into a clean vial.[7]

-

Dilution: Based on an estimated solubility range, perform an accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[12] The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of the API.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to assess variability.[13]

Analytical Quantification

The accuracy of any solubility measurement hinges on the analytical method used for quantification.[14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique due to its specificity, sensitivity, and broad dynamic range.[15]

Key considerations for the HPLC method include:

-

Wavelength Selection: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride to ensure maximum sensitivity.

-

Method Validation: The analytical method must be validated according to ICH guidelines, demonstrating linearity, accuracy, precision, and specificity.[16]

-

Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards of the API, bracketing the expected concentration of the diluted samples.

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison across different solvents. The solvents should be organized by their properties, such as polarity, to reveal structure-solubility relationships.

Table 1: Illustrative Solubility Data for 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride at 25°C

| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Classification |

| Polar Protic | Water | 80.1 | > 100 | Very Soluble |

| Methanol | 32.7 | 50 - 100 | Freely Soluble | |

| Ethanol | 24.6 | 10 - 30 | Soluble | |

| Isopropanol | 19.9 | 1 - 10 | Sparingly Soluble | |

| Polar Aprotic | Acetonitrile | 37.5 | 1 - 10 | Sparingly Soluble |

| Acetone | 20.7 | < 1 | Slightly Soluble | |

| Non-Polar | Dichloromethane | 9.1 | < 0.1 | Very Slightly Soluble |

| Ethyl Acetate | 6.0 | < 0.1 | Practically Insoluble |

Note: The data presented in this table is for illustrative purposes to demonstrate effective data presentation and does not represent experimentally verified results.

Interpretation: The illustrative data shows high solubility in polar protic solvents, particularly water, which is expected for a hydrochloride salt. The ion-dipole interactions between the charged API and water molecules are strong, driving dissolution. As the alkyl chain of the alcohol solvent increases (methanol to isopropanol), decreasing its polarity, the solubility drops. This highlights the importance of both the solvent's polarity and its hydrogen bonding capability. In polar aprotic and non-polar solvents, the solubility is significantly lower, as these solvents cannot effectively solvate the ionic form of the molecule.

Conclusion

Determining the solubility of an API like 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride is a fundamental step in pharmaceutical development. By employing a robust and systematic approach, such as the shake-flask method detailed here, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, ensuring consistent manufacturing processes, and ultimately, maximizing the therapeutic potential of the drug candidate. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this critical objective.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Link

-

Wang, Q., & Fotaki, N. (2009). Analytical Method Selection for Drug Product Dissolution Testing. Pharmaceutical Technology, 33(5). Link

-

Al-Ostoot, F. H., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 583. Link

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Link

-

BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

-

World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations. Link

-

Glombitza, B. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Link

-

Shayeda, & Faizi, M. (2017). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Link

-

Krull, I. S., & Swartz, M. E. (2005). Developing and Validating Dissolution Procedures. LCGC International, 18(11). Link

-

Wang, Q., Ma, M., & Anderson, N. G. (2006). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 13(3), 6-13. Link

-

Plachká, K., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Monatshefte für Chemie - Chemical Monthly, 150(11), 2049-2057. Link

-

Hiew, T. N. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14617233, 1-(1H-imidazol-1-yl)acetone. Link

-

Mahalakshmi, C. M., et al. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 7(1), 14-19. Link

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Link

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Link

-

Fluorochem. (n.d.). 1-(1H-imidazol-1-yl)acetone hydrochloride. Link

-

de Campos, D. P., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. Link

-

Kumar, V., & Lal, D. (2011). Method development and validation for dissolution testings. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 561-572. Link

-

MilliporeSigma. (n.d.). API Solubility and Dissolution Enhancement Via Formulation. Link

-

Le, T. T., et al. (2022). Solvent mixtures in pharmaceutical development: Maximizing the API solubility and avoiding phase separation. International Journal of Pharmaceutics, 625, 122091. Link

-

Kim, J. Y., et al. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics, 13(10), 1617. Link

-

Asif, M. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Mini-Reviews in Medicinal Chemistry, 22(18), 2329-2347. Link

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Link

-

International Pharmaceutical Federation (FIP). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Link

-

Zeb, A., et al. (2012). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1833. Link

Sources

- 1. jchemrev.com [jchemrev.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. database.ich.org [database.ich.org]

- 10. who.int [who.int]

- 11. scielo.br [scielo.br]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Potential Research Applications of 1-(2-ethyl-1H-imidazol-1-yl)acetone Hydrochloride

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific, less-explored derivative, 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride. While direct research on this particular molecule is limited, its structural features—a 2-substituted N-alkylated imidazole—suggest a rich potential for investigation across several therapeutic areas. This document provides a scientifically grounded framework for researchers, scientists, and drug development professionals to explore its applications. By analyzing the established activities of analogous compounds, we postulate and provide detailed experimental protocols for investigating this molecule in antimicrobial, anticancer, and enzyme inhibition research.

Introduction: The Imidazole Scaffold and the Subject Compound

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][4][5] Its unique electronic characteristics and ability to act as both a hydrogen bond donor and acceptor facilitate interactions with a multitude of biological targets, including enzymes and receptors.[1][6] Imidazole derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, among others.[1][2][7]

Chemical Profile of 1-(2-ethyl-1H-imidazol-1-yl)acetone Hydrochloride

-

IUPAC Name: 1-(2-ethyl-1H-imidazol-1-yl)propan-2-one hydrochloride

-

CAS Number: 1158457-23-8[8]

-

Molecular Formula: C₈H₁₃ClN₂O

-

Structure: (Self-generated image for illustrative purposes)

The structure features three key components:

-

A 2-substituted Imidazole Ring: The ethyl group at the C2 position can influence steric interactions and lipophilicity.

-

An N1-Acetone Moiety: The N-substitution is crucial for biological activity, and the ketone group offers a potential site for hydrogen bonding or further chemical modification.

-

A Hydrochloride Salt: This confers improved solubility in aqueous media, which is advantageous for in vitro biological assays.

Rationale for Investigation

The rationale for exploring this compound is based on structure-activity relationships observed in analogous molecules. The N-substituted imidazole core is a common feature in many active pharmaceutical ingredients.[3][9] Modifications at the C2 position are known to modulate the biological activity of imidazole compounds.[5] Therefore, the unique combination of a 2-ethyl group and an N1-acetone side chain presents a novel chemical entity worthy of systematic biological evaluation.

Postulated Research Application I: Antimicrobial Agent Discovery

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[10] Imidazole derivatives, such as clotrimazole and metronidazole, are well-established antimicrobial drugs, validating this scaffold as a promising starting point for new discoveries.[5][11]

Scientific Rationale

Many imidazole-based compounds exert their antimicrobial effects by disrupting microbial cell membranes or inhibiting key enzymes involved in cell wall synthesis or nucleic acid replication.[12] The lipophilicity, which can be tuned by substituents on the imidazole ring, is often correlated with antibacterial activity.[13] The 2-ethyl and N-acetone groups of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride may provide the optimal balance of hydrophobic and hydrophilic properties to facilitate interaction with and disruption of bacterial or fungal cell structures.

Proposed Experimental Workflow: Antimicrobial Screening

A tiered screening approach is recommended to efficiently evaluate the antimicrobial potential.